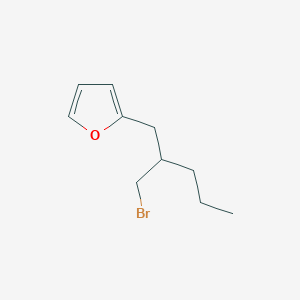

2-(2-(Bromomethyl)pentyl)furan

Description

2-(2-(Bromomethyl)pentyl)furan is a brominated furan derivative featuring a pentyl chain with a bromomethyl substituent attached to the furan ring. indicates that the compound was previously marketed by CymitQuimica but is now discontinued, implying restricted commercial availability .

Properties

Molecular Formula |

C10H15BrO |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

2-[2-(bromomethyl)pentyl]furan |

InChI |

InChI=1S/C10H15BrO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 |

InChI Key |

QSNSYCLHRSCYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1=CC=CO1)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-(Bromomethyl)pentyl)furan typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-(2-methylpentyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-(Bromomethyl)pentyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include NBS for bromination, sodium hydroxide (NaOH) for nucleophilic substitution, and LiAlH4 for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(Bromomethyl)pentyl)furan has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)pentyl)furan involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating further chemical modifications .

Comparison with Similar Compounds

2-Pentylfuran (CAS 3777-69-3)

- Structural Features : A simple furan derivative with a linear pentyl chain at the 2-position, lacking the bromomethyl group .

- Physicochemical Properties :

- Applications : Found naturally in essential oils (e.g., Spartium junceum and Apium graveolens) and used as a flavoring agent in food products .

- Toxicity : Subacute toxicity studies in rats showed adrenal weight changes, and acute toxicity in mice revealed an LD₅₀ of 1.6 g/kg .

Key Difference : Unlike 2-(2-(Bromomethyl)pentyl)furan, 2-pentylfuran lacks a reactive bromine atom, making it less suitable for alkylation reactions but safer for food applications.

2-(2-Propenyl)furan (CAS 75135-41-0)

- Structural Features : Features an allyl (propenyl) group at the 2-position, introducing unsaturation .

- Physicochemical Properties :

- Applications : Used in food aroma analysis, particularly in coffee and Yerba Mate, due to its volatile nature .

- Reactivity : The allyl group enables participation in Diels-Alder reactions, contrasting with the bromomethyl group’s electrophilic reactivity in the target compound.

Key Difference : The unsaturated propenyl group confers distinct reactivity and volatility, making this compound more relevant in flavor chemistry than halogenated furans.

2-(Butoxymethyl)furan

- Structural Features : Contains a butoxymethyl substituent, introducing an ether linkage .

- Reactivity : The ether group reduces electrophilicity compared to bromine, limiting its utility in nucleophilic substitutions.

Key Difference : The butoxymethyl group enhances stability but reduces reactivity relative to brominated analogs.

2-(Bromomethyl)benzofuran (CAS Not Specified)

- Structural Features : A benzofuran derivative with a bromomethyl group, combining aromaticity with halogen reactivity .

- Applications : Likely used in pharmaceutical synthesis due to the benzofuran scaffold’s prevalence in bioactive molecules.

- Toxicity : Safety data sheets highlight hazards typical of brominated compounds, including skin/eye irritation .

Key Difference: The fused benzene ring increases aromatic stability and alters electronic properties compared to monocyclic furans.

Data Table: Comparative Analysis of Furan Derivatives

Biological Activity

2-(2-(Bromomethyl)pentyl)furan is a furan derivative that has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a furan ring substituted with a bromomethyl group and a pentyl chain, which may influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for exploring its applications in pharmaceuticals and other fields.

The molecular formula of this compound is C₉H₁₃BrO, with a molecular weight of approximately 215.1 g/mol. The presence of the bromine atom suggests potential electrophilic properties, making it a candidate for various chemical reactions, including nucleophilic substitutions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrO |

| Molecular Weight | 215.1 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. It appears to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The bromomethyl group may enhance its interaction with specific cellular targets, leading to increased cytotoxicity against tumor cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial properties .

- Cytotoxicity in Cancer Cells : In a separate study focusing on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 25 µM after 48 hours .

The biological activity of this compound can be attributed to its ability to form covalent bonds with cellular macromolecules. The bromine atom plays a critical role in its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular dysfunction.

Research Applications

This compound's unique structural features make it a valuable candidate for further research in drug development. Its dual activity as an antimicrobial and anticancer agent opens avenues for exploring combination therapies or novel treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.